Tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate
Description
Tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a chloromethyl group at the 5-position and an azetidine ring at the 2-position. The azetidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance solubility and stability during synthetic processes . The chloromethyl substituent serves as a reactive handle for further functionalization, enabling applications in medicinal chemistry (e.g., alkylation, nucleophilic substitution) . Its molecular formula is C₁₁H₁₆ClN₃O₂S, with a calculated molecular weight of 289.79 g/mol (based on substitution of the hydroxymethyl analog’s -OH group with -Cl) .
Properties
IUPAC Name |
tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2S/c1-11(2,3)17-10(16)15-5-7(6-15)9-14-13-8(4-12)18-9/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQPHUZQPPTZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(S2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402828-65-1 | |
| Record name | tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, followed by the introduction of the chloromethyl group. The azetidine ring is then formed, and finally, the tert-butyl group is added to complete the synthesis. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain atoms within the molecule.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted azetidine derivatives.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Thiadiazole derivatives, including those related to tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate, have demonstrated notable antimicrobial properties. Research indicates that compounds with thiadiazole scaffolds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans, making them potential candidates for developing new antimicrobial agents .
Antiparasitic Properties
The compound's structure suggests potential efficacy against parasitic infections. Studies have reported that thiadiazole derivatives can inhibit the growth of parasites such as Leishmania spp., which cause leishmaniasis. The mechanism of action often involves interference with key enzymes in the parasite's metabolic pathways .
Anti-inflammatory and Analgesic Effects
Recent investigations have highlighted the anti-inflammatory properties of thiadiazole-based compounds. These compounds have been shown to reduce inflammation in various animal models, suggesting their potential use in treating inflammatory diseases . Additionally, analgesic effects have been observed, providing further therapeutic avenues for pain management.
Agricultural Applications
Pesticidal Activity
this compound has been explored for its pesticidal properties. Thiadiazole derivatives are known to exhibit insecticidal and herbicidal activities, making them valuable in agricultural settings. They can act as effective agents against pests while minimizing harm to beneficial organisms .
Plant Growth Regulation
Some studies suggest that thiadiazole compounds may also function as plant growth regulators. By influencing plant metabolism and growth patterns, these compounds can enhance crop yields and resilience against environmental stressors .
Material Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. This integration can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced material applications .
Nanotechnology
In the field of nanotechnology, thiadiazole derivatives are being investigated for their potential use in creating nanomaterials with specific functionalities. Their ability to form stable complexes with metal ions opens avenues for developing catalysts and sensors at the nanoscale .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the chloromethyl group are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparison with analogs sharing the azetidine-1-carboxylate backbone but differing in substituents on the 1,3,4-thiadiazole ring or adjacent positions. Key examples include:
Reactivity and Functional Group Analysis
- Chloromethyl vs. Hydroxymethyl : The chloromethyl group enhances electrophilicity, favoring nucleophilic substitutions (e.g., with amines or thiols), whereas the hydroxymethyl analog is better suited for oxidation to carboxylic acids or esterification .
- Amino Substituent: The 5-amino variant (C₁₂H₁₈N₄O₄) exhibits nucleophilic reactivity, enabling participation in heterocycle-forming reactions (e.g., Hantzsch thiazole synthesis) .
- Boronate Ester : The boronate-containing analog (C₂₄H₃₆BN₅O₄) is tailored for cross-coupling reactions in medicinal chemistry, such as late-stage diversification of drug candidates .
Physicochemical Properties
- The amino-substituted compound (m.p. 171°C) demonstrates higher crystallinity than the chloromethyl or hydroxymethyl analogs, likely due to hydrogen-bonding networks .
- Chloromethyl and hydroxymethyl derivatives are typically viscous oils or low-melting solids, reflecting reduced intermolecular forces compared to the amino analog .
Research Significance
These analogs highlight the versatility of the azetidine-thiadiazole scaffold in drug discovery. The chloromethyl derivative’s reactivity makes it a strategic intermediate in kinase inhibitor development, while boronate-containing derivatives align with trends in fragment-based drug design . Future studies may explore synergistic effects of combining these substituents (e.g., chloromethyl + boronate) for multifunctional targeting.
Biological Activity
Tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
- Common Name : this compound
- CAS Number : 2402828-65-1
- Molecular Formula : C₁₁H₁₆ClN₃O₂S
- Molecular Weight : 289.78 g/mol
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of tert-butyl azetidine derivatives with chloromethyl thiadiazole intermediates. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, similar compounds have shown activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 15.60 to 125 µg/mL .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The presence of electron-withdrawing groups (EWGs) like chlorine at specific positions enhances the cytotoxic effects against cancer cells .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely related to its chemical structure. Modifications on the thiadiazole ring and the azetidine backbone influence its potency against microbial and cancerous cells. The presence of various substituents can significantly enhance or diminish biological activity:
- Chlorine Substitution : Increases antimicrobial activity.
- Azetidine Ring Modifications : Alter cytotoxicity profiles against cancer cell lines.
- Thiadiazole Variants : Different substitutions can lead to varied efficacy in both antibacterial and anticancer activities.
Case Studies
In one notable study, derivatives similar to tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine were evaluated for their potential as new antimicrobial agents. The results demonstrated that specific modifications led to enhanced activity against resistant strains of bacteria . Another study highlighted the compound's ability to induce apoptosis through upregulation of p53 pathways in breast cancer cells, suggesting a mechanism for its anticancer effects .
Q & A
Q. How is this compound synthesized, and what are the critical reaction parameters affecting yield?
The synthesis typically involves coupling a thiadiazole precursor with a protected azetidine moiety. For example, tert-butyl 3-(5-amino-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate (a related compound) was synthesized via a standard procedure involving condensation reactions under nitrogen, yielding 27% after purification . Key parameters include:
- Reagent stoichiometry : Excess chloromethylating agents (e.g., chloromethyl chloride) improve substitution efficiency.
- Temperature : Room temperature avoids decomposition of sensitive intermediates.
- Catalyst : Use of coupling agents like DCC/DIC enhances esterification (analogous to methods for tert-butyl thiazole carboxylates) .
- Purification : Column chromatography with gradients (e.g., 0–50% EtOAc/hexanes) isolates the product .
Q. What spectroscopic methods confirm the compound’s structure, and what key data should be reported?
- HRMS (ESI-TOF) : Exact mass matching (e.g., observed [M+H]⁺ at m/z 283.1406 vs. calculated 283.1406) confirms molecular formula .
- IR Spectroscopy : Peaks at 1700 cm⁻¹ (C=O stretch of tert-butyl carboxylate) and 1542 cm⁻¹ (C-N stretch of thiadiazole) validate functional groups .
- ¹H/¹³C NMR : Signals for the azetidine ring (δ ~3.5–4.5 ppm for CH₂ groups), tert-butyl (δ 1.4 ppm), and chloromethyl (δ ~4.3 ppm) are critical .
Q. How is the compound’s stability assessed, and what storage conditions are recommended?
- Stability tests : Monitor decomposition via HPLC under accelerated conditions (e.g., 40°C/75% RH). Chloromethyl groups are prone to hydrolysis, necessitating anhydrous storage .
- Storage : Store at –20°C under nitrogen in sealed vials with desiccants (e.g., silica gel). Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what mechanistic insights explain low yields in current protocols?
Low yields (~27% in procedure B ) may arise from:
- Intermediate instability : The chloromethyl-thiadiazole intermediate may degrade under basic conditions.
- Side reactions : Competing nucleophilic substitutions at the azetidine nitrogen or thiadiazole sulfur can form byproducts.
Optimization strategies : - Use milder bases (e.g., NaHCO₃ instead of NaOH) .
- Introduce protecting groups (e.g., Boc for azetidine) to block unwanted reactivity .
- Employ flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .
Q. What analytical methods resolve contradictions in reported physicochemical data (e.g., melting points)?
Discrepancies in melting points (e.g., 171°C vs. literature ranges for analogous compounds) require:
Q. How does the chloromethyl group influence reactivity in downstream derivatization?
The chloromethyl moiety enables:
- Nucleophilic substitution : Reaction with amines (e.g., piperidine) to form secondary amines .
- Cross-coupling : Suzuki-Miyaura coupling with boronic acids using Pd catalysts .
Challenges : - Competing elimination (e.g., HCl loss) under high temperatures.
- Steric hindrance from the tert-butyl group may reduce accessibility .
Q. What computational methods predict the compound’s behavior in biological systems?
- Molecular docking : Models interactions with targets like kinases (e.g., using AutoDock Vina).
- ADMET prediction : Tools like SwissADME assess permeability (LogP ~2.5) and metabolic stability (CYP450 interactions) .
- DFT calculations : Evaluate electron density at the chloromethyl carbon to predict nucleophilic attack sites .
Methodological Comparisons
Q. Table 1. Synthetic Routes for Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
